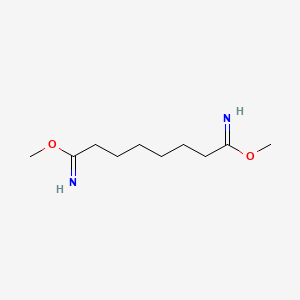

Dimethyl suberimidate

Description

Properties

CAS No. |

29878-26-0 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

dimethyl octanediimidate |

InChI |

InChI=1S/C10H20N2O2/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h11-12H,3-8H2,1-2H3 |

InChI Key |

FRTGEIHSCHXMTI-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCCCCC(=N)OC |

Canonical SMILES |

COC(=N)CCCCCCC(=N)OC |

Other CAS No. |

34490-86-3 |

Pictograms |

Irritant |

Synonyms |

Bismethyl Suberimidate Dimethyl Suberimidate Dimethylsuberimidate Suberimidate, Bismethyl Suberimidate, Dimethyl |

Origin of Product |

United States |

Foundational & Exploratory

What is Dimethyl suberimidate's mechanism of action?

An In-depth Technical Guide on the Core Mechanism of Action of Dimethyl Suberimidate

Introduction

This compound (DMS), a homobifunctional imidoester crosslinking agent, is a pivotal tool in structural biology and protein chemistry.[1] It is primarily utilized to investigate the subunit structure of oligomeric proteins and to stabilize protein-protein interactions for subsequent analysis.[2][3][4] DMS possesses two reactive imidoester groups located at each end of a flexible 8-atom carbon spacer arm.[5][6] This structure allows it to covalently link primary amine groups within proteins, providing spatial constraints that are invaluable for elucidating protein complex architecture.

Core Mechanism of Action

The fundamental mechanism of action for this compound involves the specific and efficient reaction of its imidoester functional groups with primary amines.[5][7] In proteins, the most accessible primary amines are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of polypeptide chains.

The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the imidoester. This results in the formation of a stable amidine bond, displacing a methanol (B129727) molecule.[5][8] A key feature of this reaction is that the resulting amidinium ion retains a positive charge at physiological pH, thereby preserving the native charge characteristics of the modified protein.[6][7] This charge preservation is critical as it minimizes perturbations to the protein's tertiary and quaternary structure that might be induced by altering its surface charge.

The reaction is highly pH-dependent, with optimal reactivity occurring in alkaline conditions, typically between pH 8 and 9.[6][7] Below pH 7, the reaction rate is significantly reduced, while at very high pH (above 10), hydrolysis of the imidoester group becomes a competing and significant side reaction.

Figure 1: Chemical reaction mechanism of DMS with protein primary amines.

Quantitative Data Summary

The efficiency and specificity of DMS crosslinking are governed by several key parameters. The table below summarizes the critical quantitative data for the application of this compound dihydrochloride (B599025).

| Parameter | Value | Reference(s) |

| Molecular Weight | 273.20 g/mol (dihydrochloride salt) | [7] |

| Spacer Arm Length | 11.0 Å | [6][7] |

| Reactive Group | Imidoester | [6] |

| Target Moiety | Primary Amines (-NH₂) | [5][7] |

| Optimal Reaction pH | 8.0 - 9.0 | [7] |

| Reaction Time | 30 - 60 minutes | [7] |

| Reaction Temperature | Room Temperature | [5][7] |

| Molar Excess (Protein > 5 mg/mL) | 10-fold | [7] |

| Molar Excess (Protein < 5 mg/mL) | 20- to 30-fold | [7] |

| Crosslinking Efficiency (H3-H3 Dimers) | ~10% | [5] |

Experimental Protocols

A generalized protocol for protein crosslinking using DMS is provided below. This protocol may require optimization depending on the specific protein system under investigation.

Reagent Preparation

-

Crosslinking Buffer: Prepare a buffer that is free of primary amines. Suitable buffers include 0.2 M triethanolamine (B1662121) (pH 8.0-8.5), 0.1 M HEPES (pH 8.0), or phosphate-buffered saline (PBS) adjusted to pH 8.0.[3][7] Buffers such as Tris or glycine (B1666218) must be avoided as they will compete with the target protein for reaction with DMS.[7]

-

DMS Stock Solution: DMS is susceptible to hydrolysis and must be prepared fresh immediately before use.[7] Dissolve this compound dihydrochloride in the crosslinking buffer or an organic solvent like DMSO to the desired concentration (e.g., 10-20 mg/mL or ~35-70 mM).[9]

-

Quenching Solution: Prepare a solution to stop the crosslinking reaction. A 1 M Tris-HCl (pH 7.5) or 1 M glycine solution is commonly used.[5][7]

Crosslinking Reaction

-

Sample Preparation: Prepare the purified protein sample in the chosen amine-free crosslinking buffer. The protein concentration will dictate the required molar excess of DMS (see table above).[7]

-

Initiation: Add the freshly prepared DMS stock solution to the protein sample to achieve the desired final concentration. For example, add 1/10th volume of an 11 mg/mL DMS solution to achieve a final concentration of 1 mg/mL.[5]

-

Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes.[7] Gentle mixing or rotation during this period can enhance reaction efficiency.[5]

Reaction Quenching

-

Termination: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 7.5).[5][7]

-

Incubation: Allow the quenching reaction to proceed for an additional 15 minutes at room temperature with gentle mixing to ensure all unreacted DMS is consumed.[5]

Analysis of Crosslinked Products

-

Sample Preparation for Electrophoresis: The quenched reaction mixture can be directly mixed with SDS-PAGE loading buffer.

-

SDS-PAGE: Analyze the crosslinked products using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][3] The formation of intermolecular crosslinks will result in the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, and higher-order oligomers of the protein subunits.[2] The pattern of these bands provides insights into the stoichiometry of the protein complex.

Figure 2: General experimental workflow for protein crosslinking with DMS.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Use of this compound, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Use of this compound, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Analysis of this compound-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermo Scientific DMS (this compound) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. This compound | C10H20N2O2 | CID 34750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Dimethyl suberimidate chemical properties and structure

An In-depth Technical Guide to Dimethyl Suberimidate: Chemical Properties, Structure, and Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of cross-linking agents is paramount. This compound (DMS), a homobifunctional imidoester cross-linker, serves as a critical tool for elucidating protein structure and interactions. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a water-soluble and membrane-permeable cross-linker.[1][2] It reacts with primary amines at alkaline pH (typically 8-10) to form stable amidine bonds, effectively creating covalent cross-links between molecules.[3][4] A key advantage of using imidoesters like DMS is that the resulting amidine bond retains the net charge of the protein, which can help in preserving the native conformation and activity of the protein.[2][4] The reaction is rapid and can be reversed at high pH values.[4]

The dihydrochloride (B599025) salt of this compound is the common commercially available form.[5] This form is a white to off-white crystalline powder.[6][7] It is soluble in water and should be stored desiccated at 4°C, protected from moisture.[7][8][9][10]

Table 1: Chemical Identifiers for this compound Dihydrochloride

| Identifier | Value |

| CAS Number | 34490-86-3[11][12] |

| Molecular Formula | C10H20N2O2 · 2HCl |

| Molecular Weight | 273.20 g/mol [5][6] |

| IUPAC Name | dimethyl octanediimidate;dihydrochloride[13] |

| Synonyms | DMS, Dimethyl ester octanediimidic acid dihydrochloride |

| InChI Key | ILKCDNKCNSNFMP-UHFFFAOYSA-N[5][13] |

| SMILES | COC(=N)CCCCCCC(=N)OC.Cl.Cl[5][13] |

Table 2: Physical and Chemical Properties of this compound Dihydrochloride

| Property | Value |

| Physical Form | Crystalline Powder[5][13] |

| Melting Point | 213-214 °C (decomposes)[5][14] |

| Solubility | Soluble in water[7][8][13][14] |

| Stability | Moisture and heat sensitive[8][13] |

| Spacer Arm Length | 11.0 Å[4][15] |

Experimental Protocols

This compound is extensively used as a cross-linking reagent to study the subunit structure of oligomeric proteins.[16][17] The following protocols provide a general guideline for its use in protein cross-linking experiments.

General Protein Cross-linking Protocol

This protocol is adapted from procedures for cross-linking proteins in solution.[2][15][18]

Materials:

-

Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0. Other buffers that do not contain primary amines, such as phosphate, borate, or HEPES, at a pH between 7 and 10 are also suitable.[2][15][18] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with DMS.[2][18]

-

Protein Sample: Purified protein in the cross-linking buffer.

-

This compound (DMS): Freshly prepared solution in the cross-linking buffer.[19] DMS is not stable in aqueous solutions and should be used immediately.[2][15]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5, or glacial acetic acid.[2][18][19]

Procedure:

-

Prepare the protein sample in the cross-linking buffer. The protein concentration can influence the extent of inter- versus intra-molecular cross-linking.

-

Prepare a fresh stock solution of DMS in the cross-linking buffer (e.g., 6 mg/mL or 11 mg/mL).[18][19] Adjust the pH to ~8.5 if necessary.[18]

-

Add the DMS solution to the protein sample to achieve the desired final concentration. A 10- to 30-fold molar excess of the cross-linker to the protein is a common starting point.[2][15]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 1 hour at 4°C with gentle agitation.[2][18][20]

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris or by adding glacial acetic acid.[2][19] Incubate for an additional 15 minutes.[19]

-

The cross-linked sample is now ready for analysis, typically by SDS-PAGE, to observe the formation of higher molecular weight species corresponding to cross-linked subunits.[18]

Cross-linking of Yeast Nucleosomes

This protocol is a more specific application for studying protein-protein interactions within a complex, as described for the analysis of yeast nucleosomes.[19]

Materials:

-

Buffer E: Specific lysis buffer for yeast spheroplasts.

-

DMS Stock Solution: 11 mg/mL freshly prepared in Buffer E.[19]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5.[19]

-

TCA (Trichloroacetic acid): 100% solution.[19]

Procedure:

-

Prepare yeast spheroplasts and lyse them to obtain a cell extract containing nucleosomes.

-

Take a "0 minute" aliquot of the extract for later comparison.

-

Add 1/10 volume of the 11 mg/mL DMS stock solution to the remaining extract to achieve a final concentration of 1 mg/mL.[19]

-

Incubate at room temperature with rotation for 60 minutes.[19]

-

Stop the cross-linking reaction by adding 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM. Continue to rotate for 15 minutes at room temperature.[19]

-

Take a "60 minute" aliquot.

-

Precipitate the proteins from the "0 minute" and "60 minute" aliquots by adding 1/10 volume of 100% TCA.

-

The cross-linked nucleosomes can then be further processed, for example, by MNase digestion, followed by analysis via SDS-PAGE and Western blotting to detect cross-linked histone species.[19]

Visualizations

Logical Workflow for a Protein Cross-linking Experiment

The following diagram illustrates the typical workflow for a protein cross-linking experiment using this compound, from sample preparation to data analysis.

Caption: Workflow of a typical protein cross-linking experiment using DMS.

Reaction Mechanism of this compound with Primary Amines

This diagram illustrates the chemical reaction between the imidoester group of DMS and a primary amine on a protein, resulting in the formation of an amidine linkage.

Caption: Reaction of an imidoester with a primary amine to form an amidine.

References

- 1. Thermo Scientific™ DMS (this compound) | Fisher Scientific [fishersci.ca]

- 2. store.sangon.com [store.sangon.com]

- 3. DMS, cas no. 34490-86-3, protein crosslinker homobifunctional imido ester from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 4. Thermo Scientific DMS (this compound) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 5. This compound 98 34490-86-3 [sigmaaldrich.com]

- 6. This compound dihydrochloride | C10H22Cl2N2O2 | CID 118696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. labsolu.ca [labsolu.ca]

- 9. DMS (this compound) 1 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 10. Thermo Scientific DMS (this compound) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]

- 11. geno-chem.com [geno-chem.com]

- 12. calpaclab.com [calpaclab.com]

- 13. Dimethylsuberimidate dihydrochloride 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. This compound DIHYDROCHLORIDE | 34490-86-3 [chemicalbook.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pnas.org [pnas.org]

- 17. Use of this compound, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fgsc.net [fgsc.net]

- 19. Biochemical Analysis of this compound-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. interchim.fr [interchim.fr]

An In-Depth Technical Guide to the Synthesis and Purification of Dimethyl Suberimidate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Dimethyl suberimidate (DMS), a valuable homobifunctional cross-linking agent. The information presented herein is intended for a technical audience and details the chemical principles, experimental protocols, and essential data for the successful preparation of high-purity DMS dihydrochloride (B599025).

Introduction to this compound

This compound is a widely used reagent in protein chemistry and molecular biology. Its utility stems from its ability to covalently cross-link primary amine groups in proteins and other biomolecules. The dihydrochloride salt of DMS is a stable, crystalline solid that is soluble in aqueous buffers, making it suitable for a variety of biological applications.

The core structure of DMS features two imidoester functional groups separated by an eight-carbon aliphatic chain. This spacer arm allows for the cross-linking of amino groups that are approximately 11 Å apart, providing valuable structural information about protein complexes and interactions. The reaction of the imidoester with a primary amine results in the formation of an amidine bond, which is stable under physiological conditions.

Properties of this compound Dihydrochloride

A summary of the key physical and chemical properties of this compound dihydrochloride is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 273.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 213-215 °C | [2] |

| Solubility | Soluble in water | [3] |

| CAS Number | 34490-86-3 | [1] |

Synthesis of this compound Dihydrochloride

The synthesis of this compound dihydrochloride is most commonly achieved through the Pinner reaction. This acid-catalyzed reaction involves the treatment of a dinitrile, in this case, suberonitrile, with an alcohol (methanol) in the presence of anhydrous hydrogen chloride.

Reaction Mechanism

The Pinner reaction proceeds through the following key steps:

-

Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid (HCl), which activates the carbon atom of the nitrile group towards nucleophilic attack.

-

Nucleophilic Attack by Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.

-

Formation of the Imidoester Salt: A subsequent proton transfer leads to the formation of the stable diimidoester dihydrochloride salt, which precipitates from the reaction mixture.

Caption: Pinner reaction mechanism for DMS synthesis.

Experimental Protocol for Synthesis

This protocol is adapted from the method described by Davies and Stark (1970).[2]

Materials:

-

Suberonitrile (0.5 g)

-

Anhydrous Methanol (2 mL, dried over 3A molecular sieves)

-

Anhydrous Diethyl Ether (15 mL)

-

Anhydrous Hydrogen Chloride (gas)

-

Ice bath

-

Reaction flask equipped with a gas inlet tube and drying tube

Procedure:

-

In a clean, dry reaction flask, dissolve suberonitrile (0.5 g) in an ice-cold mixture of anhydrous methanol (2 mL) and anhydrous diethyl ether (15 mL).

-

Maintain the reaction mixture at 0 °C using an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution for 30 minutes. A white precipitate of this compound dihydrochloride will form.

-

After the reaction is complete, collect the crystalline product by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum in a desiccator over a suitable drying agent (e.g., Drierite).

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material (Suberonitrile) | 0.5 g | [2] |

| Product Yield (DMS·2HCl) | 0.81 g | [2] |

| Theoretical Yield | ~1.0 g | Calculated |

| Percent Yield | 81% | [2] |

Purification of this compound Dihydrochloride

While the synthesis protocol often yields a product of sufficient purity for many applications, recrystallization can be performed to obtain a higher purity product. The following is a suggested protocol based on the general principles of recrystallizing amine hydrochlorides and imidoester salts.

Suggested Recrystallization Protocol

Materials:

-

Crude this compound dihydrochloride

-

Anhydrous Ethanol (B145695)

-

Anhydrous Diethyl Ether

-

Heating mantle or hot plate

-

Erlenmeyer flasks

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Place the crude this compound dihydrochloride in an Erlenmeyer flask.

-

Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Gentle heating may be required.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

If crystals do not form, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes slightly turbid.

-

Allow the solution to stand at room temperature for several hours, or in a refrigerator overnight, to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold anhydrous diethyl ether.

-

Dry the purified this compound dihydrochloride under vacuum.

Caption: Suggested workflow for the purification of DMS.

Characterization

The identity and purity of the synthesized this compound dihydrochloride can be confirmed by various analytical techniques.

Elemental Analysis:

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 43.96 | 43.69 | [2] |

| Hydrogen (H) | 8.12 | 8.05 | [2] |

| Nitrogen (N) | 10.25 | 10.20 | [2] |

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value of 213-215 °C.[2]

Storage and Handling

This compound dihydrochloride is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep the product at -20°C. Before use, the container should be allowed to warm to room temperature to prevent condensation of moisture onto the product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound dihydrochloride. By following the outlined protocols, researchers can confidently prepare this important cross-linking reagent for their specific applications in protein chemistry and drug development. The provided data and diagrams serve as valuable resources for understanding the underlying chemical principles and for the successful execution of the experimental procedures.

References

An In-depth Technical Guide to Dimethyl Suberimidate: Solubility, Stability, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dimethyl Suberimidate (DMS), a crucial reagent in protein chemistry and structural biology. It details its solubility characteristics, stability profile, and practical experimental protocols for its use as a cross-linking agent.

Core Properties of this compound (DMS)

This compound is a homobifunctional imidoester cross-linker. It contains two reactive imidoester groups at either end of an 8-atom (11.0 Å) spacer arm.[1][2] These groups specifically react with primary amines (such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues) to form stable amidine bonds.[1][3] This reaction is highly specific and preserves the native charge of the protein, which is critical for maintaining its structure and function.[4] For laboratory use, DMS is most commonly supplied as its dihydrochloride (B599025) salt to enhance solubility and stability.[5]

Table 1: Chemical and Physical Properties of this compound Dihydrochloride

| Property | Value | Reference |

| Synonyms | DMS, Dimethyl ester octanediimidic acid dihydrochloride | |

| Molecular Formula | C₁₀H₂₀N₂O₂ · 2HCl | [6] |

| Molecular Weight | 273.20 g/mol | [5][6] |

| CAS Number | 34490-86-3 | [5][6] |

| Appearance | White powder or crystalline solid | [5] |

| Melting Point | 213-214 °C | [6] |

| Spacer Arm Length | 11.0 Å | [2][4] |

Solubility Profile

The solubility of DMS is a critical factor for its effective use in cross-linking experiments, which are typically conducted in aqueous environments to maintain protein integrity.

Table 2: Solubility Data for this compound Dihydrochloride

| Solvent / System | Solubility & Preparation Notes | Reference |

| Water | Soluble.[4][7] | [4][7] |

| Aqueous Buffers | Readily soluble. Stock solutions are typically prepared fresh in amine-free buffers immediately before use.[1][4] | [1][4] |

| Organic Solvents | While some cross-linkers are dissolved in DMSO or DMF, protocols for DMS consistently specify direct dissolution in aqueous buffers.[1][8] | [1][8] |

Key Considerations:

-

Fresh Preparation is Mandatory: Due to its susceptibility to hydrolysis, DMS solutions cannot be stored and must be prepared immediately prior to use.[1][2][4]

-

Equilibrate Before Opening: The solid reagent is moisture-sensitive. Vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[2][4]

Stability and Reaction Conditions

The stability of DMS in solution is primarily influenced by pH and the presence of nucleophiles. The imidoester functional groups are prone to hydrolysis, a competing reaction that inactivates the cross-linker.

Table 3: Factors Affecting DMS Stability and Reactivity

| Factor | Description | Reference |

| pH | The reaction with primary amines is optimal in the pH range of 8.0 to 9.0, though it can proceed between pH 7 and 10.[2][4] Below this range, the reaction rate decreases significantly. Above pH 10, the rate of hydrolysis increases substantially. | [2][4] |

| Hydrolysis | The imidate moiety is easily hydrolyzed by water. This is the primary pathway for inactivation. Therefore, aqueous solutions must be used immediately after preparation.[2][4] | [2][4] |

| Buffer Composition | Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete with the target protein for reaction with DMS.[2][4][8] Suitable buffers include phosphate, borate, HEPES, and triethanolamine.[2][4][8] | [2][4][8] |

| Temperature | Reactions are typically carried out at room temperature or on ice to preserve the native structure of the proteins.[1][8] | [1][8] |

Visualization of Pathways and Workflows

DMS Cross-Linking Reaction Pathway

The following diagram illustrates the fundamental reaction of DMS with the primary amine groups of a protein.

Caption: Reaction of DMS with protein primary amines to form a stable amidine bond.

Experimental Workflow for Protein Cross-Linking

This diagram outlines the typical steps involved in a protein cross-linking experiment using DMS.

Caption: A typical experimental workflow for DMS-mediated protein cross-linking.

Factors Influencing DMS Experiment Success

This diagram shows the logical relationships between key factors for a successful cross-linking experiment.

Caption: Key factors determining the outcome of a DMS cross-linking experiment.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for protein cross-linking.[1][2][4][8]

Protocol 1: General Protein Cross-Linking in Solution

This protocol is adapted for studying protein-protein interactions in a purified system.

A. Materials Required:

-

Cross-linking Buffer: 20 mM HEPES, 0.2 M triethanolamine, or 20 mM sodium phosphate, pH adjusted to 8.0-8.5.[4][8] Crucially, do not use buffers containing primary amines like Tris or glycine. [4][8]

-

DMS Stock Solution: To be prepared immediately before use.

-

Quenching Solution: 1 M Tris-HCl, pH 7.5-8.0, or glacial acetic acid.[1][4][8]

-

Protein Sample: Purified protein(s) of interest at a known concentration (e.g., 1-5 mg/mL).

B. Procedure:

-

Prepare the protein sample in the chosen amine-free cross-linking buffer.

-

Immediately before starting the reaction, weigh out DMS dihydrochloride and dissolve it in the cross-linking buffer to a final concentration of approximately 6-11 mg/mL.[1][8] Adjust the pH back to the desired range (8.0-8.5) with NaOH if necessary.[8]

-

Add the freshly prepared DMS solution to the protein sample.

-

Incubate the reaction mixture for 30 minutes to 3 hours at room temperature.[2][4][8] Optimal incubation time should be determined empirically.

-

Terminate the reaction by adding the quenching solution.

-

The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, by adding an equal volume of Laemmli sample buffer.[8]

Protocol 2: Intra-Nucleosomal Cross-Linking in Yeast Extracts

This protocol is specifically for analyzing histone interactions within nucleosomes from cell extracts.[1]

A. Materials Required:

-

Buffer E: Specific composition as defined by the source protocol for yeast chromatin preparation.

-

DMS Stock Solution: 11 mg/mL DMS in Buffer E, prepared fresh.[1]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5.[1]

-

TCA (Trichloroacetic acid): 100% solution for protein precipitation.

B. Procedure:

-

Prepare yeast cell extracts according to established chromatin analysis procedures.

-

Make a fresh 11 mg/mL stock solution of DMS in Buffer E at room temperature.[1]

-

Add 1/10th volume of the DMS stock solution to the cell extract for a final concentration of ~1 mg/mL DMS.[1]

-

Incubate at room temperature with rotation for 60 minutes.[1]

-

Quench the reaction by adding 1/20th volume of 1 M Tris-HCl, pH 7.5 (final concentration of 50 mM), and continue rotating for another 15 minutes at room temperature.[1]

-

To prepare an aliquot for SDS-PAGE analysis, take 100 μL of the reaction, add 1/10th volume of 100% TCA, and process for protein precipitation and subsequent gel loading.[1]

-

The remaining sample can proceed to further steps like MNase digestion for chromatin analysis.[1]

This guide provides the foundational knowledge required for the effective use of this compound. Researchers should always optimize reaction conditions, such as concentration and incubation time, for their specific protein system of interest.

References

- 1. Biochemical Analysis of this compound-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound | C10H20N2O2 | CID 34750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.sangon.com [store.sangon.com]

- 5. This compound dihydrochloride | C10H22Cl2N2O2 | CID 118696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 次甲基亚氨酸二甲酯 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound DIHYDROCHLORIDE | 34490-86-3 [chemicalbook.com]

- 8. fgsc.net [fgsc.net]

The Core Mechanism of Dimethyl Suberimidate Cross-linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethyl suberimidate (DMS) is a homobifunctional imidoester cross-linking agent widely utilized in structural biology to investigate protein-protein interactions and elucidate the quaternary structure of protein complexes. Its ability to covalently link proximal primary amines under mild physiological conditions makes it a valuable tool for capturing transient and stable protein interactions. This technical guide provides an in-depth exploration of the DMS cross-linking mechanism, detailed experimental protocols, and the quantitative parameters governing its application.

The Chemical Basis of DMS Cross-linking

This compound possesses two reactive imidoester functional groups at either end of an 11 Å spacer arm.[1] The cross-linking reaction proceeds through the nucleophilic attack of a primary amine, typically from the side chain of a lysine (B10760008) residue or the N-terminus of a polypeptide, on the carbon atom of the imidoester. This reaction forms an unstable tetrahedral intermediate that subsequently eliminates a methanol (B129727) molecule to yield a stable amidine bond. A key advantage of this chemistry is the retention of the positive charge at the site of modification, which helps to preserve the native conformation of the protein.[2][3] The reaction is most efficient at an alkaline pH, typically between 8.0 and 9.0, where the primary amines are deprotonated and thus more nucleophilic.[2][3]

Quantitative Parameters for DMS Cross-linking

The success of a DMS cross-linking experiment is dependent on several key quantitative parameters. The following table summarizes these critical factors for easy reference and comparison.

| Parameter | Value/Range | Notes |

| Spacer Arm Length | 11 Å | Defines the maximum distance between linked primary amines.[1] |

| Optimal pH Range | 8.0 - 9.0 | Ensures primary amines are sufficiently deprotonated for reaction.[2][3] |

| DMS Concentration | 1 - 2 mg/mL | A common starting concentration for cross-linking reactions.[1] |

| Protein Concentration | > 5 mg/mL | A 10-fold molar excess of DMS to protein is recommended.[2][3] |

| < 5 mg/mL | A 20- to 30-fold molar excess of DMS to protein is recommended.[2][3] | |

| Reaction Time | 30 - 180 minutes | Incubation time can be varied to optimize cross-linking efficiency.[1][2][3] |

| Quenching Reagent | 20 - 50 mM Tris or Glycine | Used to terminate the cross-linking reaction by consuming excess DMS.[2][3] |

| Glacial Acetic Acid | An alternative quenching reagent.[2][3] |

Experimental Protocols

Below are detailed methodologies for performing a typical DMS cross-linking experiment followed by analysis.

Protocol 1: Cross-linking of Purified Proteins

This protocol is adapted from procedures for studying oligomeric protein structures.[1][4][5]

Materials:

-

Purified protein solution (1 mg/mL)

-

This compound (DMS)

-

Cross-linking buffer: 20 mM HEPES or Sodium Phosphate, pH 8.0.[1] (Avoid Tris buffers as they contain primary amines that will compete with the reaction.[1])

-

DMS stock solution: 6 mg/mL in cross-linking buffer (prepare fresh).[1]

-

Quenching solution: 1 M Tris-HCl, pH 8.0.[1]

-

SDS-PAGE sample buffer

Procedure:

-

Prepare the protein solution at a concentration of 1 mg/mL in the cross-linking buffer.

-

Add the freshly prepared DMS stock solution to the protein solution to a final DMS concentration of 1 or 2 mg/mL.[1]

-

Incubate the reaction mixture for 3 hours at room temperature.[1]

-

Terminate the reaction by adding the quenching solution to a final concentration of 50 mM.

-

Incubate for an additional 15 minutes at room temperature to ensure complete quenching.

-

Add an equal volume of SDS-PAGE sample buffer to the cross-linked protein solution.

-

Analyze the cross-linking products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked dimers, trimers, etc.[1][4]

Protocol 2: In Vivo Cross-linking in Yeast

This protocol is a generalized procedure based on the analysis of yeast nucleosomes.[6]

Materials:

-

Yeast cell culture

-

This compound (DMS)

-

Phosphate-buffered saline (PBS)

-

DMS solution: 11 mg/mL in an appropriate buffer (prepare fresh).[6]

-

Quenching solution: 1 M Tris-HCl, pH 7.5.[6]

-

Trichloroacetic acid (TCA)

Procedure:

-

Harvest yeast cells and wash them with PBS.

-

Resuspend the cell pellet in a suitable buffer.

-

Add the DMS solution to a final concentration of 1 mg/mL.[6]

-

Incubate at room temperature with rotation for 60 minutes.[6]

-

Quench the reaction by adding the quenching solution to a final concentration of 50 mM and continue to rotate for 15 minutes at room temperature.[6]

-

Precipitate the proteins by adding TCA.

-

Wash the protein pellet and resuspend it in an appropriate buffer for downstream analysis, such as SDS-PAGE and Western blotting or mass spectrometry.

Experimental Workflow and Downstream Analysis

The general workflow for a DMS cross-linking experiment involves several key stages, from sample preparation to data analysis. The cross-linked products are often analyzed by mass spectrometry to identify the specific residues involved in the interaction.

Following cross-linking, the protein sample is typically digested with a protease, such as trypsin. The resulting peptide mixture is then analyzed by mass spectrometry.[7][8] The identification of cross-linked peptides, which consist of two peptide chains covalently linked by the DMS reagent, provides distance constraints that can be used to model the three-dimensional structure of the protein complex.[9][10]

Conclusion

This compound cross-linking is a powerful and versatile technique for probing protein-protein interactions and defining the architecture of multi-protein complexes. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can effectively utilize DMS to gain valuable insights into cellular machinery. The combination of DMS cross-linking with high-resolution mass spectrometry provides a robust platform for structural proteomics, aiding in the elucidation of complex biological systems.

References

- 1. fgsc.net [fgsc.net]

- 2. store.sangon.com [store.sangon.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Use of this compound, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Biochemical Analysis of this compound-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dimethyl Suberimidate: Unraveling the Significance of its 11 Å Spacer Arm

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Dimethyl suberimidate (DMS), a homobifunctional imidoester cross-linker, in the structural and functional analysis of proteins and their complexes. A key feature of DMS is its precise spacer arm length, which provides a defined spatial constraint for elucidating protein architecture and interactions. This document provides a comprehensive overview of the properties of DMS, detailed experimental protocols, and the significance of its unique structural characteristics.

Quantitative Properties of this compound (DMS)

A clear understanding of the physicochemical properties of DMS is fundamental to its effective application in cross-linking studies. The following table summarizes the key quantitative data for DMS.[1][2]

| Property | Value |

| Spacer Arm Length | 11.0 Å |

| Molecular Weight | 273.20 g/mol (dihydrochloride salt) |

| Chemical Formula | C₁₀H₂₀N₂O₂ · 2HCl |

| Reactive Groups | Imidoesters |

| Target Specificity | Primary amines (e.g., lysine (B10760008) ε-amino groups and N-terminal α-amino groups) |

| Solubility | Water-soluble |

| Membrane Permeability | Permeable |

The Significance of the 11 Å Spacer Arm

The 11 Å spacer arm of this compound is a critical determinant of its utility in structural biology.[1][2] This specific length acts as a molecular ruler, providing a defined distance constraint between the reactive sites of cross-linked amino acid residues, typically lysines.[3][4] The significance of this precise distance is multifold:

-

Mapping Protein Quaternary Structure: For oligomeric proteins, the 11 Å spacer is ideal for forming intramolecular cross-links between subunits.[3][4] By analyzing the resulting cross-linked species via techniques like SDS-PAGE, researchers can deduce the number and arrangement of protomers within a protein complex.[3][4]

-

Probing Protein Topography: The fixed length allows for the identification of amino acid residues that are in close proximity in the folded protein, providing valuable data for computational modeling and refinement of protein structures.

-

Investigating Protein-Protein Interactions: DMS can be used to capture and identify both stable and transient protein-protein interactions.[5] The 11 Å distance provides a specific spatial snapshot of the interacting surfaces.

-

Studying Conformational Changes: Changes in the cross-linking pattern of a protein in response to ligand binding or other stimuli can reveal important information about conformational dynamics.

Experimental Protocols

The successful application of DMS requires careful attention to experimental conditions to ensure specific and efficient cross-linking while preserving the native structure of the protein.

General Protein Cross-linking Protocol

This protocol provides a general guideline for cross-linking proteins in solution using DMS. Optimization may be required for specific protein systems.

Materials:

-

This compound dihydrochloride (B599025) (DMS)

-

Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0-8.5.[1][4] (Note: Avoid buffers containing primary amines like Tris, as they will compete with the target protein for reaction with DMS.[1])

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[2]

-

Protein sample of interest.

Procedure:

-

Buffer Exchange: Ensure the protein sample is in the appropriate cross-linking buffer. This can be achieved through dialysis or buffer exchange columns.

-

DMS Solution Preparation: Immediately before use, dissolve DMS in the cross-linking buffer to the desired stock concentration (e.g., 10 mg/mL). The pH of the DMS solution should be adjusted to ~8.5 with NaOH if necessary.[6]

-

Cross-linking Reaction:

-

Add the DMS solution to the protein sample to achieve the desired final concentration of DMS. A common starting point is a 10- to 50-fold molar excess of DMS to protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.[2] The incubation time and temperature may need optimization.

-

-

Quenching the Reaction: Terminate the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM.[2] Incubate for an additional 15-30 minutes to ensure all unreacted DMS is quenched.

-

Analysis: The cross-linked products can be analyzed by various techniques, including SDS-PAGE, mass spectrometry, or Western blotting.

Cross-linking of Yeast Nucleosomes

This protocol is adapted for the specific application of cross-linking histone proteins within yeast nucleosomes.[7]

Materials:

-

Yeast nucleosome preparation.

-

DMS solution (11 mg/mL).

-

Quenching solution: 1 M Tris-HCl, pH 7.5.

Procedure:

-

Reaction Setup: To the yeast nucleosome preparation, add 1/10 volume of the 11 mg/mL DMS solution to reach a final concentration of 1 mg/mL.

-

Incubation: Incubate the mixture at room temperature with rotation for 60 minutes.

-

Quenching: Add 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM to quench the reaction. Continue rotating for an additional 15 minutes at room temperature.

-

Sample Preparation for Analysis: Take an aliquot for SDS-PAGE analysis. Precipitate the protein by adding 1/10 volume of 100% trichloroacetic acid (TCA), incubate for 10 minutes at room temperature, and centrifuge to pellet the protein. Wash the pellet with acetone (B3395972) and air-dry before resuspending in sample loading buffer.

Visualizing the Chemistry and Workflow

To better understand the application of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow.

Caption: Chemical structure of this compound (DMS).

Caption: A generalized experimental workflow for protein cross-linking using DMS.

References

- 1. store.sangon.com [store.sangon.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Use of this compound, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. fgsc.net [fgsc.net]

- 7. Biochemical Analysis of this compound-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Dimethyl Suberimidate Reactivity

An In-Depth Technical Guide to the Amine Reactivity of Dimethyl Suberimidate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction kinetics, and practical applications of this compound (DMS), a homobifunctional crosslinking agent. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary for the effective use of DMS in studying protein structure and interactions.

This compound (DMS) is a water-soluble and membrane-permeable crosslinking reagent that plays a crucial role in the structural analysis of proteins and protein complexes.[1] Its utility stems from the specific reactivity of its two imidoester functional groups towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.

Reaction Mechanism: The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbon atom of the imidoester. This results in the formation of a stable amidine bond, covalently linking the target amine-containing molecules. A key advantage of this chemistry is that the resulting amidinium ion retains a positive charge at physiological pH, thus preserving the native charge distribution of the modified protein.[2]

Specificity: The reaction of imidoesters with primary amines is highly specific, with minimal cross-reactivity towards other nucleophilic groups found in proteins, such as sulfhydryls or carboxyls.[2] This specificity ensures a targeted approach to crosslinking, simplifying the analysis of the resulting products.

Quantitative Data on DMS Reactivity

A thorough understanding of the kinetic parameters governing the DMS crosslinking reaction is essential for designing and interpreting experiments. This section summarizes the available quantitative data.

Reaction Kinetics:

While comprehensive kinetic studies detailing the rate constants for the reaction of DMS with primary amines under various conditions are not extensively available in the reviewed literature, some key quantitative aspects have been reported. The overall reaction is influenced by several factors, including pH, temperature, and the concentration of reactants.

One study focusing on the stability of the resulting crosslink found that the first-order rate constant for the hydrolysis of the amidine bond formed by DMS under standard acid hydrolysis conditions (6 M HCl, 110°C) is 3.4 × 10⁻³ h⁻¹.[3][4] This indicates a relatively stable bond under these harsh conditions, which is important for subsequent analytical procedures like amino acid analysis.

Crosslinking Efficiency:

The efficiency of DMS crosslinking can be influenced by the accessibility of reactive amines on the protein surface and the stoichiometry of the reactants. In a study on yeast nucleosomes, the crosslinking efficiency of histone H3 dimers using DMS was found to be approximately 10%.[2]

Table 1: Physicochemical and Reactivity Data for this compound

| Parameter | Value | Reference |

| Spacer Arm Length | 11.4 Å | [2] |

| Molecular Weight | 273.21 g/mol (dihydrochloride salt) | Thermo Fisher Scientific |

| Optimal Reaction pH | 8.0 - 9.0 | [2] |

| Reactive Towards | Primary amines (-NH₂) | [2] |

| Product | Amidine bond | [2] |

| Cleavability | Non-cleavable | [2] |

| Solubility | Water-soluble | [2] |

| Membrane Permeability | Yes | [2] |

| Hydrolysis rate of amidine bond (acidic) | 3.4 × 10⁻³ h⁻¹ | [3][4] |

| Crosslinking Efficiency (H3 dimers) | ~10% | [2] |

Experimental Protocols

Detailed methodologies are critical for the successful application of DMS in research. The following protocols are based on established procedures for protein crosslinking.

General Protein Crosslinking Protocol

This protocol is a generalized procedure for crosslinking proteins in solution.

Materials:

-

This compound (DMS)

-

Crosslinking Buffer (amine-free, e.g., 20 mM HEPES, pH 7.5)[5]

-

Protein sample (1 mg/mL in Crosslinking Buffer)[5]

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)[5]

-

Laemmli sample buffer

Procedure:

-

Prepare a fresh solution of DMS in the Crosslinking Buffer at a concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH.[5]

-

To the protein solution (1 mg/mL), add the DMS solution to a final concentration of 1 or 2 mg/mL.[5]

-

Incubate the reaction mixture for 3 hours at room temperature.[5]

-

Terminate the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0.[5]

-

Add an equal volume of Laemmli sample buffer to the crosslinked protein sample.[5]

-

Analyze the crosslinked products by SDS-PAGE.[5]

Detailed Protocol for Crosslinking Yeast Nucleosomes

This protocol provides a specific application of DMS for studying protein-protein interactions within a biological complex.

Materials:

-

Yeast spheroplasts

-

DMS stock solution (11 mg/mL in 0.2 M triethanolamine, pH 8.0, prepared fresh)

-

Quenching solution (1 M Tris-HCl, pH 7.5)

-

2x SDS-PAGE sample buffer (2x SB)

Procedure:

-

Resuspend the yeast spheroplast pellet in an appropriate buffer.

-

Add 1/10 volume of the 11 mg/mL DMS stock solution to achieve a final concentration of 1 mg/mL.

-

Incubate at room temperature with rotation for 60 minutes.

-

Quench the reaction by adding 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM.

-

Continue to rotate for an additional 15 minutes at room temperature.

-

Take an aliquot for SDS-PAGE analysis and add 2x SB.

Visualizing DMS Applications: Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of experiments and the application of DMS in studying protein complexes.

Experimental Workflow for DMS Crosslinking and Mass Spectrometry Analysis

This workflow outlines the key steps from sample preparation to data analysis in a typical DMS-based crosslinking mass spectrometry (XL-MS) experiment.

Caption: A generalized workflow for identifying protein-protein interactions using DMS crosslinking followed by mass spectrometry.

Application of DMS in Studying the 26S Proteasome

DMS can be used to investigate the subunit architecture of large protein complexes like the 26S proteasome. This diagram illustrates the crosslinking of subunits within this complex.

Caption: A schematic of DMS application in studying the subunit interactions within the 26S proteasome.

Conclusion

This compound is a powerful tool for elucidating the three-dimensional arrangement of proteins and their interaction networks. Its specificity for primary amines, coupled with the charge-preserving nature of the amidine bond, makes it an invaluable reagent in structural biology and drug discovery. While a comprehensive kinetic dataset for all reaction conditions is an area for future research, the information and protocols provided in this guide offer a solid foundation for the successful application of DMS in probing the intricacies of protein architecture.

References

A Researcher's Guide to Procuring and Utilizing Dimethyl Suberimidate (DMS) for Laboratory Applications

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on sourcing Dimethyl suberimidate (DMS) for laboratory use. It includes a comparative summary of suppliers, detailed product specifications, and established experimental protocols for its application as a cross-linking agent.

Sourcing this compound: A Comparative Overview

This compound, also known as this compound dihydrochloride (B599025), is a homobifunctional imidoester cross-linker widely used in protein research. It is a membrane-permeable reagent that reacts with primary amines (e.g., lysine (B10760008) residues) to form stable amidine bonds, making it an invaluable tool for studying protein quaternary structures and protein-protein interactions.[1][2][3] Several reputable suppliers offer DMS for research purposes. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | Catalog Number | Purity | Quantity | CAS No. |

| Thermo Fisher Scientific | DMS (this compound) | 20700 | Not specified | 1 g | 34490-86-3 |

| Sigma-Aldrich (Merck) | This compound dihydrochloride | 179523 | 98% | 5 g | 34490-86-3 |

| TCI America | This compound Dihydrochloride | S0246 | >98.0% | 5 g, 25 g | 34490-86-3 |

| Blue Tiger Scientific | This compound Dihydrochloride | Not specified | Biotechnology Grade | Custom bulk | 34490-86-3 |

| GenoChem World | This compound dihydrochloride | H_RM5164 | Not specified | 1 g | 34490-86-3 |

Note: Product availability, pricing, and shipping conditions are subject to change. It is recommended to visit the supplier's website for the most current information. All listed suppliers specify that these products are for research use only (RUO) and not for human or animal diagnostic or therapeutic use.[4][5][6]

Core Technical Specifications

This compound dihydrochloride is a crystalline powder with the following key properties:[7]

| Property | Value |

| Chemical Formula | C₁₀H₂₀N₂O₂ · 2HCl |

| Molecular Weight | 273.20 g/mol |

| Spacer Arm Length | 11.0 Å |

| Reactive Groups | Imidoester |

| Reactive Toward | Primary amines (-NH₂) |

| Melting Point | 213-214 °C |

| Storage | Store desiccated at 4°C[1] |

Experimental Protocols for Protein Cross-linking with DMS

DMS is a valuable tool for covalently linking interacting proteins, effectively "freezing" a snapshot of the cellular machinery for subsequent analysis.[8] The following protocols provide a detailed methodology for its application.

General Protocol for Protein Cross-linking

This protocol is adapted from procedures for homobifunctional imidoester crosslinkers.[9][10]

A. Materials Required:

-

Cross-linking Buffer: Amine-free buffers such as 0.2M triethanolamine (B1662121) (pH 8.0-9.0), 20 mM sodium phosphate (B84403) with 0.15 M NaCl (pH 7.5), or HEPES buffer are recommended.[9][10] Crucially, avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the target proteins for reaction with DMS. [9]

-

DMS Solution: Prepare fresh immediately before use. DMS is moisture-sensitive and cannot be stored in solution as the imidoester moiety hydrolyzes.[9] Equilibrate the reagent vial to room temperature for at least 30 minutes before opening to prevent condensation.[9]

-

Quenching Solution: 1 M Tris-HCl (pH 7.5-8.0) or glycine solution (20-50 mM final concentration).[9][10]

-

Protein Sample: Purified protein or cell lysate (0.25 to 5 mg/mL).

B. Procedure:

-

Sample Preparation: Prepare the protein sample in the chosen amine-free cross-linking buffer.

-

DMS Addition: Add DMS to the protein solution. The molar excess of DMS depends on the protein concentration:

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[9] Longer incubation times (e.g., 3 hours) may also be employed.[10]

-

Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[10][11]

-

Analysis: The cross-linked products can now be analyzed by methods such as SDS-PAGE, followed by Western blotting or mass spectrometry to identify the cross-linked species.[10]

Protocol for In-vivo Cross-linking of Yeast Nucleosomes

This specialized protocol details the use of DMS for analyzing protein interactions within chromatin.[11]

A. Materials Required:

-

Yeast spheroplasts

-

DMS solution (11 mg/mL, freshly prepared)

-

Quenching solution: 1 M Tris-HCl, pH 7.5

-

TCA (Trichloroacetic acid), 100%

-

2x SB (Sample Buffer)

B. Procedure:

-

Spheroplast Preparation: Prepare yeast spheroplasts according to standard protocols.

-

Cross-linking Reaction:

-

To the prepared spheroplasts, add 1/10 volume of 11 mg/mL DMS to achieve a final concentration of 1 mg/mL.

-

Incubate at room temperature with rotation for 60 minutes.

-

-

Quenching:

-

Add 1/20 volume of 1 M Tris-HCl, pH 7.5 (final concentration of 50 mM) to quench the reaction.

-

Continue rotating for an additional 15 minutes at room temperature.

-

-

Sample Preparation for Analysis:

-

Take a 100 µl aliquot of the reaction.

-

Add 1/10 volume of 100% TCA, vortex, and incubate on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Wash the pellet twice with 1 mL of ice-cold acetone.

-

Air-dry the pellet and resuspend in 50 µl of 2x Sample Buffer.

-

-

Downstream Processing: The cross-linked nucleosomes can proceed immediately to subsequent steps like MNase digestion for further analysis.[11]

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: General workflow for protein cross-linking using DMS.

Caption: Simplified reaction mechanism of DMS with primary amines.

References

- 1. DMS (this compound) 1 g | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 2. Thermo Scientific DMS (this compound) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 3. This compound 98 34490-86-3 [sigmaaldrich.com]

- 4. bluetigerscientific.com [bluetigerscientific.com]

- 5. calpaclab.com [calpaclab.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 次甲基亚氨酸二甲酯 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Use of this compound, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. fgsc.net [fgsc.net]

- 11. Biochemical Analysis of this compound-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Dimethyl Suberimidate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl suberimidate dihydrochloride (B599025) (DMS) is a homobifunctional imidoester cross-linking agent widely used in biochemical research.[1] Its primary application lies in the covalent linkage of primary amine groups in proteins and other macromolecules, enabling the study of protein-protein interactions, subunit structures of oligomeric proteins, and the stabilization of protein complexes.[1][2] Each end of the DMS molecule reacts with an amino group to form an amidine bond.[3] This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with the use of this compound dihydrochloride.

Chemical and Physical Properties

This compound dihydrochloride is a white crystalline or amorphous powder.[4][5] It is soluble in water and should be stored in a cool, dry, and well-ventilated area.[4][6][7][8] It is sensitive to moisture and heat.[6]

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₂₀N₂O₂·2HCl | [4][8] |

| Molecular Weight | 273.20 g/mol | [3][9] |

| CAS Number | 34490-86-3 | [10] |

| EC Number | 252-060-4 | [8][10] |

| Melting Point | 213-214 °C (decomposes) | [4][5][9] |

| Appearance | White to almost white powder/crystalline solid | [4][5] |

| Solubility | Soluble in water | [6][7][8][11] |

| Purity | ≥97% to >98.0%(T) | |

| Spacer Arm Length | 11.0 Å | [12] |

Safety and Hazard Information

This compound dihydrochloride is classified as an irritant.[5] It may cause eye, skin, and respiratory tract irritation.[3][4][10] The toxicological properties of this substance have not been fully investigated.[4]

Hazard Classification (GHS)

| Hazard | Category | GHS Code |

| Skin Irritation | 2 | H315[3][13] |

| Serious Eye Irritation | 2 | H319[3][13] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335[3][13] |

Personal Protective Equipment (PPE)

When handling this compound dihydrochloride, it is crucial to use appropriate personal protective equipment to minimize exposure.[4][10]

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields.[4][10] A face shield may be necessary if there is a splash hazard.[10][14] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][10] Protective clothing, such as a lab coat, to prevent skin contact.[4][10][15] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4][10] Work in a well-ventilated area, preferably a chemical fume hood.[4] |

First Aid Measures

In case of exposure, immediate action is critical.[4]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[4] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the reagent and ensure safety.

-

Handling : Wash thoroughly after handling.[4] Use with adequate ventilation.[4] Avoid contact with eyes, skin, and clothing.[4] Keep the container tightly closed.[4] Avoid ingestion and inhalation.[4]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4][15] Recommended storage is often refrigerated (2-8°C).[5][16] The material is moisture and heat sensitive.[6]

Disposal

Dispose of this compound dihydrochloride and its containers in accordance with local, regional, and national regulations.[4][10] It is recommended to contact a licensed professional waste disposal service.[10] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

Experimental Protocols

The following is a generalized protocol for protein cross-linking using this compound dihydrochloride, based on common practices found in the literature. Optimization of reaction conditions is often necessary for specific applications.

Materials

-

This compound dihydrochloride (DMS)

-

Protein sample

-

Reaction Buffer (amine-free, e.g., 0.2 M triethanolamine, pH 8.0-8.5; or phosphate (B84403) buffer, pH 7.5-8.0)[12][17][18]

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5-8.5 or 1 M glycine)[17][19]

-

Analysis equipment (e.g., SDS-PAGE system, mass spectrometer)

Procedure

-

Preparation of Reagents :

-

Equilibrate the DMS vial to room temperature before opening to prevent condensation, as it is moisture-sensitive.[12]

-

Prepare the reaction buffer. Buffers containing primary amines (e.g., Tris, glycine) should not be used for the cross-linking reaction itself as they will compete with the target amines.[12][17]

-

Prepare the quenching solution.

-

Prepare the protein sample in the reaction buffer at the desired concentration (e.g., 1-5 mg/mL).[12]

-

-

Cross-linking Reaction :

-

Immediately before use, dissolve the DMS in the reaction buffer to the desired stock concentration (e.g., 11 mg/mL).[19]

-

Add the DMS solution to the protein sample to achieve the final desired concentration (e.g., a 10- to 50-fold molar excess of cross-linker to protein).[12]

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).[19] The reaction can also be performed on ice for a longer duration (e.g., 2 hours).[17]

-

-

Quenching the Reaction :

-

Analysis of Cross-linked Products :

-

The cross-linked protein mixture can be analyzed by various techniques, including:

-

Visualizations

Safety and Handling Workflow

Caption: Workflow for the safe handling of this compound dihydrochloride.

Experimental Workflow for Protein Cross-linking

Caption: General workflow for protein cross-linking using DMS.

References

- 1. Use of this compound, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of this compound, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound dihydrochloride | C10H22Cl2N2O2 | CID 118696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound DIHYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound DIHYDROCHLORIDE | 34490-86-3 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 次甲基亚氨酸二甲酯 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. himediadownloads.com [himediadownloads.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. 次甲基亚氨酸二甲酯 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. americanchemistry.com [americanchemistry.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. DMS (this compound) 1 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 17. fgsc.net [fgsc.net]

- 18. pnas.org [pnas.org]

- 19. Biochemical Analysis of this compound-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 21. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and History of Imidoester Cross-linkers

This guide provides a comprehensive overview of the discovery, history, chemical principles, and seminal applications of imidoester cross-linkers. It is designed to be a valuable resource for professionals in research, science, and drug development who utilize chemical cross-linking to study protein structure and interactions.

Introduction: The Dawn of Protein Cross-Linking

Chemical cross-linking is a powerful technique for covalently joining two or more molecules, providing invaluable insights into their spatial arrangement and interactions.[1] Imidoesters were among the first classes of reagents widely adopted for this purpose, specifically targeting primary amines on proteins.[2] These reagents played a foundational role in structural biology, enabling researchers to probe the architecture of complex protein assemblies long before the advent of high-resolution structural methods.

Imidoester cross-linkers are homobifunctional reagents, meaning they possess two identical reactive groups.[3][4] Their primary targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of polypeptide chains. A key advantage of imidoesters is that the resulting amidine bond preserves the positive charge of the original amine at physiological pH, which helps maintain the native conformation and solubility of the protein.[5][6]

Discovery and Seminal Developments

The use of imidoesters for protein modification was pioneered in the 1960s. A pivotal moment in their application as cross-linkers came in 1970 with the work of Gregg E. Davies and George R. Stark.[1][2] They utilized dimethyl suberimidate (DMS) , a bifunctional imidoester, to study the subunit structure of oligomeric proteins.[1][7] Their groundbreaking experiment demonstrated that DMS could covalently link the protomers of an oligomeric protein, with the reaction predominantly occurring within the complex rather than between separate complexes.[1]

When the cross-linked products were analyzed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a ladder of bands was observed. Each band corresponded to a species with a molecular weight that was an integral multiple of the single protomer's molecular weight.[1] For a protein with a known number of identical subunits, the number of observed bands directly correlated with the number of protomers in the oligomer.[1] This elegant method provided a straightforward way to determine the quaternary structure of proteins.[1][7]

The Chemistry of Imidoester Cross-Linking

Reaction Mechanism

Imidoester cross-linkers react with primary amines (R-NH₂) to form stable amidine bonds. The reaction is a nucleophilic substitution where the amine attacks the electrophilic carbon of the imidoester group.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. korambiotech.com [korambiotech.com]

- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Use of this compound, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dimethyl Suberimidate (DMS) Cross-Linking of Protein Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl suberimidate (DMS) is a homobifunctional imidoester cross-linking agent used to study protein-protein interactions and the quaternary structure of protein complexes.[1] It possesses two reactive imidoester groups at either end of an 11 Å spacer arm, which react primarily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino groups of polypeptides.[2] This reaction forms stable amidine bonds, effectively creating covalent cross-links between interacting protein subunits.[2] An important feature of this chemistry is that it preserves the native charge of the protein, which can help in maintaining the protein's natural conformation and activity.[3][4] DMS is a water-soluble and membrane-permeable reagent, making it suitable for both in vitro and in vivo cross-linking studies.[3][4] These application notes provide a detailed protocol for using DMS to cross-link protein complexes for subsequent analysis.

Principle of DMS Cross-Linking

DMS reacts with primary amines in a two-step process. The imidoester group first reacts with a primary amine on one protein to form an unstable tetrahedral intermediate, which then loses a methanol (B129727) molecule to form a stable amidine bond. The second imidoester group on the other end of the DMS molecule can then react with a primary amine on a nearby protein, resulting in a covalent cross-link. The optimal pH for this reaction is between 7.0 and 10.0, with a commonly used range of 8.0-9.0 for efficient cross-linking.[3][4]

Key Experimental Parameters

Successful cross-linking with DMS depends on several critical parameters that should be optimized for each specific protein complex.

Table 1: Summary of Key Experimental Parameters for DMS Cross-Linking

| Parameter | Recommended Range/Value | Notes |

| DMS Concentration | 1-2 mg/mL or 10-30 fold molar excess over protein | The optimal concentration depends on the protein concentration and the reactivity of the target amino groups.[3][4][5] |

| Protein Concentration | 0.25 - 5 mg/mL | Higher protein concentrations favor intermolecular cross-linking.[3][5] |

| Reaction Buffer | Phosphate, HEPES, Borate, or Triethanolamine buffers | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the protein for reaction with DMS.[3][4][5] |

| pH | 7.5 - 9.0 | The reaction is most efficient at alkaline pH. A common starting point is pH 8.0-8.5.[3][4][5] |

| Reaction Time | 30 minutes - 3 hours | Incubation time should be optimized to achieve sufficient cross-linking without causing excessive aggregation.[3][4][5] |

| Temperature | Room Temperature (20-25°C) or on ice (4°C) | Room temperature is common, but lower temperatures can be used to slow the reaction and potentially preserve complex integrity.[3][5] |

| Quenching Reagent | Tris buffer, Glycine, or Acetic Acid | Added in excess to stop the reaction by consuming unreacted DMS.[3][4] |

Experimental Protocols

Materials

-

This compound (DMS) dihydrochloride

-

Protein complex of interest

-

Cross-linking Buffer: 20 mM HEPES, pH 7.5-8.5, or 0.2 M Triethanolamine, pH 8.0.[3][4][5]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[5]

-

SDS-PAGE reagents (gels, running buffer, sample buffer)

-

Coomassie stain or other protein visualization method

Protocol 1: General In Vitro Cross-Linking of a Purified Protein Complex

This protocol is a starting point for the cross-linking of purified protein complexes.

-

Prepare Protein Sample: Dialyze the purified protein complex against the chosen Cross-linking Buffer to remove any interfering substances. Adjust the protein concentration to 1 mg/mL.

-

Prepare DMS Solution: Immediately before use, dissolve DMS in the Cross-linking Buffer to a concentration of 6 mg/mL.[5] Adjust the pH of the DMS solution to 8.5 with NaOH if necessary.[5] Note: Imidoester cross-linkers are sensitive to moisture and hydrolyze in aqueous solutions, so the DMS solution must be prepared fresh.[3][4]

-

Initiate Cross-Linking: Add the freshly prepared DMS solution to the protein sample to a final DMS concentration of 1-2 mg/mL.[5]

-

Incubate: Allow the reaction to proceed for 3 hours at room temperature with gentle mixing.[5]

-

Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[3] Incubate for an additional 15 minutes at room temperature.

-

Analyze Results: Add SDS-PAGE sample buffer to the cross-linked sample, heat to denature, and analyze the products by SDS-PAGE.[5] Cross-linked species will appear as higher molecular weight bands.

Protocol 2: Optimizing DMS Concentration for a Protein Complex

This protocol helps determine the optimal DMS concentration for your specific protein complex.

-

Prepare Protein Aliquots: Prepare several identical aliquots of your protein complex at a concentration of 1 mg/mL in Cross-linking Buffer.

-

Prepare Serial Dilutions of DMS: Prepare a fresh stock solution of DMS at 10 mg/mL in Cross-linking Buffer. Create a series of dilutions from this stock.

-

Cross-Linking Reactions: Add different final concentrations of DMS (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) to the protein aliquots. Also include a no-DMS control.

-

Incubate and Quench: Incubate all samples for a fixed time (e.g., 1 hour) at room temperature. Quench the reactions as described in Protocol 1.

-

Analyze by SDS-PAGE: Analyze all samples on the same SDS-PAGE gel to compare the degree of cross-linking at different DMS concentrations. The optimal concentration will show clear cross-linked products without excessive smearing or aggregation at the top of the gel.

Visualizations

Caption: A flowchart of the DMS cross-linking experiment.

Caption: The chemical reaction of DMS with protein amino groups.

Troubleshooting

Table 2: Troubleshooting Common Issues in DMS Cross-Linking

| Issue | Possible Cause | Suggested Solution |

| No or low cross-linking | Inactive DMS (hydrolyzed). | Prepare fresh DMS solution immediately before use. Store DMS powder desiccated at 4°C.[3][4] |

| Buffer contains primary amines. | Use a non-amine-containing buffer like HEPES, phosphate, or borate.[3][4][5] | |

| Incorrect pH. | Ensure the reaction pH is between 7.5 and 9.0.[3][4][5] | |